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Compound of Interest

Compound Name:

2-

(TRIMETHYLSILOXY)BENZALDE

HYDE

Cat. No.: B089783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical exploration of 2-(trimethylsiloxy)benzaldehyde,

a versatile intermediate in organic synthesis. Moving beyond a simple data sheet, this

document provides an in-depth analysis of its molecular architecture, spectroscopic signature,

and chemical reactivity, grounded in established scientific principles and experimental

evidence. The content is structured to deliver not just factual information, but also the

underlying causality and practical insights essential for its effective application in research and

development.

Core Molecular Identity and Physicochemical
Properties
2-(trimethylsiloxy)benzaldehyde, with the CAS Number 1078-31-5, is a derivative of

salicylaldehyde where the phenolic hydroxyl group is protected by a trimethylsilyl (TMS) ether.

This structural modification significantly alters the compound's properties and reactivity, making

it a valuable synthon in multi-step organic syntheses.
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Property Value Source(s)

Molecular Formula C₁₀H₁₄O₂Si [1]

Molecular Weight 194.30 g/mol [1]

IUPAC Name

2-

[(trimethylsilyl)oxy]benzaldehy

de

[1]

Boiling Point 116 °C [2]

Density 1.013 g/cm³ [2]

Refractive Index 1.5095 [2]

SMILES C(C)Oc1ccccc1C=O [3]

InChI Key
GMQJTDJLZSIFQG-

UHFFFAOYSA-N
[1]

Elucidation of the Molecular Structure
The molecular structure of 2-(trimethylsiloxy)benzaldehyde is characterized by a planar

benzene ring substituted with an aldehyde group and a bulky trimethylsiloxy group at the ortho

position. The spatial arrangement of these functional groups is critical to its chemical behavior.

Molecular Geometry: A Computational Perspective
While experimental crystallographic data for 2-(trimethylsiloxy)benzaldehyde is not readily

available in public databases, its molecular geometry can be reliably predicted using

computational methods such as Density Functional Theory (DFT). DFT calculations provide

valuable insights into bond lengths, bond angles, and dihedral angles, which are fundamental

to understanding the molecule's steric and electronic properties.

Based on DFT calculations of analogous substituted benzaldehydes, the following structural

parameters can be anticipated.[4] The C=O bond of the aldehyde group is expected to have a

length of approximately 1.21 Å. The C-C bonds within the aromatic ring will exhibit lengths

characteristic of benzene (around 1.39-1.41 Å). The C-O bond of the ether linkage is predicted

to be around 1.36 Å, and the Si-O bond approximately 1.64 Å. The bond angles around the sp²
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hybridized carbons of the benzene ring and the aldehyde group will be close to 120°. The

geometry around the silicon atom of the trimethylsilyl group is expected to be tetrahedral, with

bond angles around 109.5°.

Diagram: Predicted Molecular Structure of 2-(trimethylsiloxy)benzaldehyde

Caption: Ball-and-stick model of 2-(trimethylsiloxy)benzaldehyde.

Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of 2-(trimethylsiloxy)benzaldehyde
is paramount for its identification, purity assessment, and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-(trimethylsiloxy)benzaldehyde is expected to show

distinct signals for the aromatic protons, the aldehyde proton, and the protons of the

trimethylsilyl group. The aldehyde proton (CHO) will appear as a singlet in the downfield region,

typically around δ 9.8-10.5 ppm. The aromatic protons will resonate in the range of δ 6.8-7.9

ppm, with their multiplicity depending on the coupling with neighboring protons. The nine

protons of the trimethylsilyl group will give rise to a sharp singlet at approximately δ 0.3 ppm, a

characteristic chemical shift for TMS ethers.[5][6]

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl

carbon of the aldehyde group is expected to appear significantly downfield, around δ 190-195

ppm. The carbons of the aromatic ring will resonate in the δ 120-160 ppm region. The carbon

attached to the oxygen of the trimethylsiloxy group will be found at the lower end of this range,

while the carbon ortho to the aldehyde group will be at the higher end. The methyl carbons of

the trimethylsilyl group will show a signal at a high field, typically around δ 0-2 ppm.[7]

Infrared (IR) Spectroscopy
The IR spectrum of 2-(trimethylsiloxy)benzaldehyde is dominated by a strong absorption

band corresponding to the C=O stretching vibration of the aldehyde group, which is typically

observed around 1690-1715 cm⁻¹. The presence of the trimethylsilyl group is indicated by a

strong Si-O-C stretching vibration, usually found in the region of 1050-1100 cm⁻¹, and the Si-C

stretching vibrations, which appear around 750-850 cm⁻¹ and 1250 cm⁻¹. Aromatic C-H
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stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of

the benzene ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-(trimethylsiloxy)benzaldehyde will show a

molecular ion peak (M⁺) at m/z 194. The fragmentation pattern is expected to be characteristic

of trimethylsilyl ethers of phenols.[8][9] A prominent fragment is often observed at m/z 179,

corresponding to the loss of a methyl radical ([M-15]⁺). Another significant fragmentation

pathway involves the cleavage of the Si-O bond, leading to a fragment corresponding to the

benzaldehyde radical cation (m/z 106) and a trimethylsilyl cation (m/z 73), which is often the

base peak.[10][11] Further fragmentation of the benzaldehyde moiety can lead to the formation

of the phenyl cation (m/z 77) through the loss of a CHO radical.

Diagram: Proposed Mass Spectrometry Fragmentation of 2-(trimethylsiloxy)benzaldehyde
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Caption: Key fragmentation pathways in the EI-MS of the molecule.

Synthesis and Reactivity
Synthesis of 2-(trimethylsiloxy)benzaldehyde
The most common and straightforward method for the synthesis of 2-
(trimethylsiloxy)benzaldehyde is the silylation of salicylaldehyde. This reaction involves the

treatment of salicylaldehyde with a suitable silylating agent in the presence of a base.

Experimental Protocol: Silylation of Salicylaldehyde[12]
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Reaction Setup: To a solution of salicylaldehyde (1.0 equivalent) in an anhydrous aprotic

solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (1.1-1.5

equivalents). Common bases for this transformation include triethylamine (Et₃N) or

imidazole.

Addition of Silylating Agent: Cool the mixture in an ice bath and add a silylating agent, such

as trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) (1.1-1.2

equivalents), dropwise with stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous

solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is

extracted with an organic solvent (e.g., DCM or ethyl acetate).

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure. The crude product can be purified by

vacuum distillation to afford 2-(trimethylsiloxy)benzaldehyde as a colorless to light yellow

liquid.

Diagram: Synthetic Pathway to 2-(trimethylsiloxy)benzaldehyde

Salicylaldehyde

Silylation ReactionSilylating Agent
(e.g., TMSCl, BSA)

Base
(e.g., Et₃N, Imidazole)

2-(trimethylsiloxy)benzaldehyde
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Caption: General workflow for the synthesis of the title compound.
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Chemical Reactivity and Synthetic Applications
The reactivity of 2-(trimethylsiloxy)benzaldehyde is dictated by the interplay between the

aldehyde functionality and the bulky, acid-labile trimethylsilyl ether.

Reactions at the Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack. It

can undergo a variety of transformations common to aldehydes, such as Wittig reactions,

Grignard additions, and reductive aminations.[13] The presence of the ortho-trimethylsiloxy

group can sterically hinder the approach of bulky nucleophiles.

Deprotection of the Silyl Ether: The trimethylsilyl ether is readily cleaved under acidic

conditions or by treatment with fluoride ion sources (e.g., tetrabutylammonium fluoride,

TBAF) to regenerate the free phenolic hydroxyl group. This lability is a key feature in its use

as a protecting group.

Ortho-Lithiation: The trimethylsiloxy group can direct ortho-lithiation, allowing for the

introduction of substituents at the C3 position of the benzene ring. Treatment with a strong

base like n-butyllithium can deprotonate the position ortho to the silyloxy group, and the

resulting lithiated species can be trapped with various electrophiles.

Applications in Synthesis: 2-(trimethylsiloxy)benzaldehyde serves as a key intermediate in

the synthesis of more complex molecules. For instance, it can be used in the preparation of

substituted salicylaldehydes, which are precursors to various ligands, pharmaceuticals, and

natural products.[14] Its ability to mask the reactive phenol while allowing for transformations

at the aldehyde or other positions of the aromatic ring is a significant advantage in multistep

synthesis.[15]

Safety and Handling
2-(trimethylsiloxy)benzaldehyde should be handled in a well-ventilated fume hood. It is

advisable to wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. The compound is moisture-sensitive due to the lability of the silyl ether,

and therefore should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly

sealed container.

Conclusion
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2-(trimethylsiloxy)benzaldehyde is a valuable synthetic intermediate whose utility stems from

the strategic protection of a phenolic hydroxyl group as a trimethylsilyl ether. This guide has

provided a detailed examination of its molecular structure, spectroscopic characteristics,

synthesis, and reactivity. A thorough understanding of these fundamental aspects is crucial for

leveraging the full potential of this versatile molecule in the design and execution of complex

organic syntheses in academic and industrial research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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